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Compound of Interest

Compound Name: Pyridazine-4-carboxylic Acid

Cat. No.: B130354

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
pyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and
materials science. Due to the limited availability of published, experimentally verified spectra,
this document combines predicted data, typical spectroscopic values for related structural
motifs, and general experimental protocols. This guide is intended to serve as a valuable
resource for the identification, characterization, and quality control of pyridazine-4-carboxylic
acid in a research and development setting.

Chemical Structure and Properties

e |[UPAC Name: Pyridazine-4-carboxylic acid

e Molecular Formula: CsHaN202[1]

e Molecular Weight: 124.10 g/mol [1]

e CAS Number: 50681-25-9[1]

o Appearance: White to off-white powder or crystalline solid.

e Melting Point: Approximately 244.2 °C (with decomposition)
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Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for pyridazine-
4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data (Predicted)

Chemical Shift (d) (ppm) Multiplicity Assignment
~9.5-9.7 Doublet H-3
~9.2-94 Doublet H-5
~8.0-8.2 Doublet of Doublets H-6

>13.0 Singlet (broad) -COOH

Note: Predicted chemical shifts are based on the analysis of similar pyridazine and aromatic
carboxylic acid structures. The acidic proton of the carboxylic acid is often broad and may
exchange with deuterium in deuterated solvents.

13C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (8) (ppm) Assighment

~165- 170 C=0 (Carboxylic Acid)
~155 - 158 C-3

~152 - 155 C-6

~135-138 C-4

~128 - 132 C-5

Note: The chemical shifts of the pyridazine ring carbons are influenced by the electron-
withdrawing nature of the nitrogen atoms and the carboxylic acid group.
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Infrared (IR) Spectroscopy

The IR spectrum of pyridazine-4-carboxylic acid is expected to show characteristic
absorption bands for the carboxylic acid functional group and the aromatic pyridazine ring.

Wavenumber (cm—?) Intensity Assignment

O-H stretch (Carboxylic acid

2500-3300 Broad, Strong )
dimer)
~1700-1725 Strong C=0 stretch (Carboxylic acid)
~1600-1650 Medium C=N stretch (Pyridazine ring)
~1400-1500 Medium C=C stretch (Pyridazine ring)
~1200-1300 Strong C-O stretch (Carboxylic acid)
) C-H out-of-plane bend

~800-900 Medium-Strong

(Aromatic)

Note: The broad O-H stretching band is a hallmark of hydrogen-bonded carboxylic acids. The
exact positions of the peaks can be influenced by the physical state of the sample (solid or
solution).

Mass Spectrometry (MS)

The mass spectrum of pyridazine-4-carboxylic acid would show the molecular ion peak and
characteristic fragmentation patterns. The following table includes predicted m/z values for
common adducts.[2]
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m/z lon

124.0273 [M]* (Molecular lon)
125.0346 [M+H]*+

147.0165 [M+Na]*

107.0245 [M+H-H20]*
79.0245 [M-COOH]*

Note: The fragmentation of pyridazine-4-carboxylic acid is expected to involve the loss of the
carboxyl group (as COOH or CO2) and potentially the cleavage of the pyridazine ring.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of pyridazine-4-carboxylic acid in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, Methanol-d4) in a standard 5
mm NMR tube. The choice of solvent is critical as the acidic proton may exchange with
deuterium in some solvents.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or
higher).

'H NMR Acquisition:
o Tune and shim the spectrometer for the specific sample.

o Acquire a one-dimensional *H spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15

ppm).
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e 13C NMR Acquisition:
o Acquire a one-dimensional 13C spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate
software. This includes Fourier transformation, phase correction, and baseline correction.
Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane
(TMS).

IR Spectroscopy
o Sample Preparation (Solid State):

o KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-
200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and
press it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the spectrometer and record the sample spectrum.

o The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.
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o Typically, spectra are collected over the range of 4000-400 cm~1.

Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10
pg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such
as Electrospray lonization (ESI) or Electron Impact (El).

Acquisition:

o ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both
positive and negative ion modes to observe different adducts.

o EI-MS: Introduce the sample (if sufficiently volatile) into the ion source where it is
bombarded with a high-energy electron beam.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the m/z values of the fragment ions. High-resolution mass spectrometry (HRMS) can be
used to confirm the elemental composition of the ions.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for

spectroscopic analysis.

Caption: Chemical structure of pyridazine-4-carboxylic acid.
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General Spectroscopic Analysis Workflow

Sample Preparation
(Dissolution, Pelletizing, etc.)

Data Acquisition
(NMR, IR, MS)

Data Processing
(Fourier Transform, Baseline Correction)

Spectral Analysis
(Peak Picking, Integration)

Structure Elucidation / Verification

Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Pyridazine-4-Carboxylic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130354#spectroscopic-data-of-pyridazine-4-
carboxylic-acid-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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